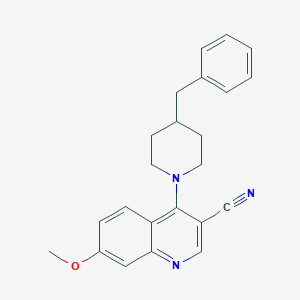

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c1-27-20-7-8-21-22(14-20)25-16-19(15-24)23(21)26-11-9-18(10-12-26)13-17-5-3-2-4-6-17/h2-8,14,16,18H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZOGEGMHSASPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)N3CCC(CC3)CC4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-Oxo Intermediate

The 4-oxo group in 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is converted to a chloro substituent using phosphorus oxychloride (POCl3) . Heating the intermediate in excess POCl3 at 105°C for 45 minutes yields 4-chloro-7-methoxyquinoline-3-carbonitrile. This step is critical for activating position 4 for nucleophilic substitution.

Amination with 4-Benzylpiperidine

The 4-chloro intermediate reacts with 4-benzylpiperidine in a nucleophilic aromatic substitution (SNAr) reaction. Conducted in 2-ethoxyethanol with pyridine hydrochloride as a catalyst at 115°C, this step replaces the chloro group with the 4-benzylpiperidin-1-yl moiety. The reaction typically achieves high yields (>80%) after purification via silica gel chromatography.

Methoxy Group Installation and Regioselectivity

The methoxy group at position 7 is introduced early in the synthesis to avoid competing substitutions. For example, 3-fluoro-4-methoxyaniline is used as a starting material, where the methoxy group is retained during cyclization. Alternative routes involve post-cyclization alkoxylation, but these are less efficient due to steric hindrance.

Solvent and Base Optimization

Solvent Effects

Base Selection

-

Sodium hydride (NaH) : Generates alkoxide or thiolate nucleophiles in situ.

-

Pyridine hydrochloride : Neutralizes HCl byproducts in amination reactions, preventing protonation of the amine nucleophile.

Purification and Characterization

Chromatographic Methods

Analytical Data

| Property | Value | Source |

|---|---|---|

| Melting point | 212–214°C (decomposes) | |

| Molecular weight | 413.48 g/mol | Calculated |

| Solubility (water) | <3.9 μM (improved with PEG-400) |

Mechanistic Insights and Side Reactions

Competing Pathways

Temperature Dependence

Reactions above 100°C accelerate substitution but risk decomposition. For example, heating 4-chloro intermediates with amines at 115°C for 45 minutes optimizes yield without degradation.

Scale-Up Considerations

Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitrile group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

Substitution: Benzyl chloride, piperidine, methyl iodide, various solvents like dichloromethane or ethanol.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, making the compound a candidate for drug development and biochemical research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s key structural distinction lies in its 4-benzylpiperidin-1-yl substituent, which differentiates it from analogs with alternative groups at position 4 (Table 1).

Table 1: Structural Comparison of Quinoline-3-carbonitrile Derivatives

Key Observations:

- However, the piperidine’s basic nitrogen may enhance solubility in acidic environments (e.g., physiological pH) .

- Electronic Effects: The ethynyl group in 9 introduces π-electron density, which could enhance binding to aromatic residues in target proteins. In contrast, the dichlorophenyl group in 13a may promote hydrophobic interactions .

Physicochemical Properties

- Melting Points : The higher melting point of 9 (245–247°C) compared to 13a (194–195°C) suggests stronger intermolecular forces (e.g., hydrogen bonding or π-stacking) due to the ethynyl group .

- Molecular Weight : The target compound’s estimated molecular weight (~390 g/mol) exceeds that of 13a and 9 , which may influence pharmacokinetics (e.g., absorption and clearance) .

Biological Activity

4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile is a complex organic compound notable for its unique chemical structure, which includes a quinoline core, a benzylpiperidine moiety, and a methoxy group. This compound has gained attention in various scientific fields due to its potential biological activities, particularly in relation to the monoamine neurotransmitter system.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C23H23N3O

- Molecular Weight : 357.4482 g/mol

- CAS Number : 1040653-36-8

The primary biological activity of this compound is its role as a monoamine releasing agent . It exhibits a significant selectivity for dopamine release over serotonin, with a selectivity ratio ranging from 20 to 48-fold. The compound acts by binding to monoamine transporters, leading to the release of key neurotransmitters such as dopamine, norepinephrine, and serotonin into the synaptic cleft. This mechanism suggests potential applications in enhancing mood and cognitive functions through modulation of the dopaminergic, noradrenergic, and serotonergic pathways.

Neurotransmitter Release Profile

The following table summarizes the neurotransmitter release profile associated with the compound:

| Neurotransmitter | Release Mechanism | Selectivity Ratio |

|---|---|---|

| Dopamine | High | 20-48 times |

| Serotonin | Moderate | - |

| Norepinephrine | Moderate | - |

Pharmacokinetics

Similar compounds have shown a fast onset of action with a short duration of effects. The pharmacokinetic properties of this compound are expected to reflect this trend, although specific studies are required to confirm these characteristics.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound may have applications in treating conditions related to mood disorders and cognitive impairments. For instance:

- Mood Enhancement : Due to its ability to increase dopamine levels, it may be explored for use in antidepressant therapies.

- Cognitive Function Improvement : The modulation of neurotransmitter systems could lead to enhancements in cognitive performance, warranting further investigation into its nootropic potential.

Structure-Activity Relationship (SAR)

Studies on related benzylpiperidine derivatives have highlighted the importance of structural modifications for enhancing binding potency at various receptors. The incorporation of specific functional groups can significantly influence the biological activity and selectivity of these compounds .

Q & A

Q. What are the key synthetic methodologies for 4-(4-benzylpiperidin-1-yl)-7-methoxyquinoline-3-carbonitrile?

The compound is synthesized through multi-step reactions involving condensation and cyclization. A common approach involves refluxing precursors like substituted quinolines with piperidine derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) under nitrogen. For example, a quinoline intermediate (e.g., 7-methoxyquinoline-3-carbonitrile) can react with 4-benzylpiperidine using catalytic acid or base to form the target compound. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How is the structural integrity of this compound validated in academic research?

Characterization relies on:

- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy group at C7, benzylpiperidine at C4) and nitrile functionality at C3 .

- HPLC-MS : Ensures molecular weight accuracy (e.g., [M+H]+ = 400.2) and purity (>98%) .

- X-ray Crystallography : Resolves stereochemistry and non-covalent interactions (e.g., hydrogen bonding in solid-state packing) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions (e.g., cell line variability, ATP concentrations). Methodological solutions include:

- Standardized Assays : Use recombinant enzymes (e.g., EGFR or JAK2) with fixed ATP levels .

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives .

- Structural Analog Comparison : Compare with derivatives (e.g., 7-(2-(1-benzylpiperidin-4-yl)ethyl)-2-ethoxy-4-phenyl-1,8-naphthyridine-3-carbonitrile) to isolate substituent effects .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

Advanced strategies include:

- Molecular Dynamics Simulations : Predict blood-brain barrier penetration using logP (calculated ~3.1) and polar surface area (~65 Ų) .

- Docking Studies : Map interactions with target proteins (e.g., acetylcholinesterase’s catalytic triad) to guide functional group modifications .

- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with solubility and bioavailability .

Q. What analytical techniques resolve synthetic byproduct contamination?

- GC-MS : Identifies volatile impurities (e.g., unreacted benzylpiperidine) .

- HPLC-DAD : Detects non-UV-active impurities via diode array screening (200–400 nm) .

- 2D NMR (COSY, HSQC) : Differentiates regioisomers (e.g., benzylpiperidine at C4 vs. C2) .

Methodological Considerations

Q. What in vitro assays are most relevant for evaluating its kinase inhibition potential?

- Enzyme Inhibition Assays : Measure IC against purified kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .

- Cellular Proliferation Assays : Use MTT/WST-1 in cancer lines (e.g., HCT-116, MCF-7) with controls for nonspecific cytotoxicity .

- Selectivity Profiling : Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .

Q. How is the compound’s stability under physiological conditions assessed?

- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) .

- Light Sensitivity Tests : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.